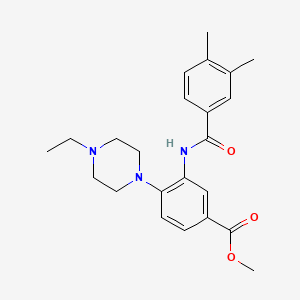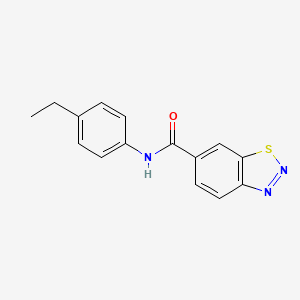
Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a synthetic organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of a benzamido group, a piperazine ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate typically involves multi-step organic reactions. One common method includes:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form 3,4-dimethylbenzoyl chloride. This intermediate is then reacted with 4-ethylpiperazine to yield 3-(3,4-dimethylbenzamido)-4-ethylpiperazine.
Esterification: The final step involves the esterification of the benzamido intermediate with methyl 4-hydroxybenzoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3,4-dimethylbenzamido)-4-(4-methylpiperazin-1-YL)benzoate: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
Methyl 3-(3,4-dimethylbenzamido)-4-(4-phenylpiperazin-1-YL)benzoate: Similar structure but with a phenyl group instead of an ethyl group on the piperazine ring.
Uniqueness
Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group on the piperazine ring can influence its binding affinity and selectivity towards biological targets.
Propriétés
Formule moléculaire |
C23H29N3O3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H29N3O3/c1-5-25-10-12-26(13-11-25)21-9-8-19(23(28)29-4)15-20(21)24-22(27)18-7-6-16(2)17(3)14-18/h6-9,14-15H,5,10-13H2,1-4H3,(H,24,27) |
Clé InChI |
DTMNPHLHSCNGEY-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-amino-1-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate](/img/structure/B11285368.png)
![3-(3,4-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B11285373.png)
![Ethyl 3-({[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11285376.png)
![1-(Cyclopentylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11285391.png)
![N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11285406.png)
![1-methyl-N~6~-(2-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11285407.png)
![methyl 4-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11285409.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B11285415.png)
![2-amino-N-benzyl-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B11285423.png)
![5-[(2-Fluorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B11285425.png)
![3-(4-chlorophenyl)-N-(3-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11285432.png)
![N-[(4-Methylphenyl)methyl]-4-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamido)methyl]cyclohexane-1-carboxamide](/img/structure/B11285436.png)

![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11285448.png)
